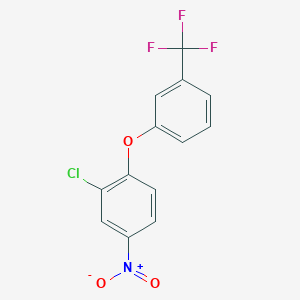

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene

Descripción general

Descripción

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene is an organic compound that belongs to the class of nitrobenzenes. It is composed of one nitrogen atom, one oxygen atom, two chlorine atoms, one trifluoromethylphenoxy group, and four hydrocarbon rings . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene typically involves the nitration of 2-chloro-4-(trifluoromethyl)phenol followed by a substitution reaction with 3-chloronitrobenzene. The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and a base such as potassium carbonate for the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow nitration and substitution reactions in specialized reactors to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Potassium carbonate as a base, and various nucleophiles depending on the desired product.

Major Products

Reduction: 2-Chloro-4-amino-1-(3-(trifluoromethyl)phenoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial and Antiparasitic Activity

Research indicates that compounds similar to 2-chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene exhibit significant antimicrobial properties. These compounds are being studied for their potential use in treating infections caused by bacteria and parasites. The nitro group in the molecule is often associated with biological activity, making it a candidate for further exploration in medicinal chemistry.

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be modified to enhance efficacy and reduce toxicity, which is crucial in drug design. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in disease pathways, showcasing its potential as a lead compound in drug development.

Agrochemical Applications

Herbicides and Pesticides

this compound is also being explored for use as a herbicide or pesticide. Its chemical structure suggests that it may interact with plant growth regulators or disrupt metabolic pathways in pests, providing a mechanism for pest control. Studies are ongoing to evaluate its effectiveness and environmental impact.

Chemical Intermediates

In agrochemical formulations, this compound acts as a fine chemical intermediate. It can be used to synthesize more complex molecules that serve as active ingredients in agricultural products, contributing to improved crop yields and pest management strategies.

Materials Science Applications

Polymer Additives

The compound's unique properties make it suitable for use as an additive in polymers. It can enhance the thermal stability and mechanical properties of polymeric materials. Research into its incorporation into polymer matrices is ongoing, with promising results indicating improved performance characteristics.

Fluorinated Compounds

Due to the presence of trifluoromethyl groups, this compound may also find applications in the development of fluorinated materials, which are known for their chemical stability and resistance to solvents. These materials are valuable in various industrial applications, including coatings and electronic components.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various nitro-substituted phenolic compounds, including derivatives of this compound. Results indicated that certain modifications increased efficacy against resistant bacterial strains.

Case Study 2: Herbicidal Properties

In agricultural trials, formulations containing this compound demonstrated effective weed control comparable to commercial herbicides. The trials assessed various concentrations and application methods, providing insight into optimal usage conditions.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group activates the benzene ring towards nucleophilic attack, facilitating various substitution reactions . The trifluoromethyl group enhances the compound’s stability and reactivity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Actividad Biológica

The compound 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene (CAS No. 40718-13-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The molecular formula of this compound is . The structure features a chloro and nitro substitution on a phenyl ring, along with a trifluoromethyl group, which significantly influences its biological properties.

Physical Properties

- Molecular Weight : 316.66 g/mol

- Appearance : White powder

- Solubility : Soluble in organic solvents but poorly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that the trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with target sites.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) , which plays a crucial role in steroid metabolism.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 700 | 17β-HSD3 |

| Control Compound | 900 | 17β-HSD3 |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it exhibits selective toxicity towards leukemia cells, with a GI50 value of approximately 10 nM against the CCRF-CEM cell line. This suggests potential as an anticancer agent.

- Pharmacological Profile : Research published in MDPI highlights the role of trifluoromethyl groups in enhancing drug potency. The inclusion of such groups has been linked to improved binding affinity for serotonin transporters, indicating potential applications in treating mood disorders.

Toxicological Considerations

Despite its promising biological activities, the toxicity profile of this compound must be carefully evaluated. Preliminary data suggest that while it shows low acute toxicity, chronic exposure may pose risks that require further investigation.

Propiedades

IUPAC Name |

2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-11-7-9(18(19)20)4-5-12(11)21-10-3-1-2-8(6-10)13(15,16)17/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJFVJCOFJYOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288387 | |

| Record name | 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40718-13-6 | |

| Record name | NSC55564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.